molecular formula C20H25N7O2 B5528021 4,4'-(6-(2-(3-Phenylallylidene)hydrazineyl)-1,3,5-triazine-2,4-diyl)dimorpholine

4,4'-(6-(2-(3-Phenylallylidene)hydrazineyl)-1,3,5-triazine-2,4-diyl)dimorpholine

Cat. No.: B5528021
M. Wt: 395.5 g/mol
InChI Key: KUYVQHDGDHQCNU-WXEZRFCZSA-N
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Description

4,4’-(6-(2-(3-Phenylallylidene)hydrazineyl)-1,3,5-triazine-2,4-diyl)dimorpholine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(6-(2-(3-Phenylallylidene)hydrazineyl)-1,3,5-triazine-2,4-diyl)dimorpholine typically involves a multi-step process. One common approach is the condensation reaction between a hydrazine derivative and a triazine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as acids or bases, can also enhance the reaction rate and selectivity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(6-(2-(3-Phenylallylidene)hydrazineyl)-1,3,5-triazine-2,4-diyl)dimorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

4,4’-(6-(2-(3-Phenylallylidene)hydrazineyl)-1,3,5-triazine-2,4-diyl)dimorpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4,4’-(6-(2-(3-Phenylallylidene)hydrazineyl)-1,3,5-triazine-2,4-diyl)dimorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(6-(2-(3-Phenylallylidene)hydrazineyl)-1,3,5-triazine-2,4-diyl)dimorpholine
  • 4,4’-(6-(2-(3-Phenylallylidene)hydrazineyl)-1,3,5-triazine-2,4-diyl)dimorpholine derivatives

Uniqueness

The uniqueness of 4,4’-(6-(2-(3-Phenylallylidene)hydrazineyl)-1,3,5-triazine-2,4-diyl)dimorpholine lies in its specific structural features, such as the triazine ring and the phenylallylidene moiety

Properties

IUPAC Name

4,6-dimorpholin-4-yl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O2/c1-2-5-17(6-3-1)7-4-8-21-25-18-22-19(26-9-13-28-14-10-26)24-20(23-18)27-11-15-29-16-12-27/h1-8H,9-16H2,(H,22,23,24,25)/b7-4+,21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYVQHDGDHQCNU-WXEZRFCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC=CC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C=C/C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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